molecular formula C11H9Cl2N B8410450 1-Chloro-4-chloromethyl-3-methyl-isoquinoline

1-Chloro-4-chloromethyl-3-methyl-isoquinoline

Cat. No. B8410450
M. Wt: 226.10 g/mol
InChI Key: HKMJXBQALXMZEF-UHFFFAOYSA-N
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Patent
US07915288B2

Procedure details

LAH (3.6 ml of 1M in THF, 3.62 mmol) is added to a solution of 1-chloro-3-methyl-isoquinoline-4-carbaldehyde (744 mg, 3.62 mmol) in THF (10 ml) at 0° C. After stirring for 30 min at ambient temperature, the mixture is quenched with small amounts of saturated sodium sulfate and filtered through a pad of celite. The filtrate is concentrated in vacuo to give the crude alcohol. SOCl2 (13 ml of 2M in DCM, 25 mmol) is added to a solution of the crude alcohol in DCM (5 ml). After stirring for 1 h at room temperature, the mixture is concentrated in vacuo and the residue is chromatographed on silica gel to give 737 mg of 1-chloro-4-chloromethyl-3-methyl-isoquinoline. 1H NMR (CDCl3) 8.44 (d, 1H), 8.18 (d, 1H), 8.02 (t, 1H), 7.82 (t, 1H), 5.03 (s, 2H), 3.00 (s, 3H).
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
1-chloro-3-methyl-isoquinoline-4-carbaldehyde
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH:18]=O)=[C:10]([CH3:20])[N:9]=1.O=S(Cl)[Cl:23]>C1COCC1.C(Cl)Cl>[Cl:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][Cl:23])=[C:10]([CH3:20])[N:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
1-chloro-3-methyl-isoquinoline-4-carbaldehyde
Quantity
744 mg
Type
reactant
Smiles
ClC1=NC(=C(C2=CC=CC=C12)C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is quenched with small amounts of saturated sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude alcohol
STIRRING
Type
STIRRING
Details
After stirring for 1 h at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=C(C2=CC=CC=C12)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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